molecular formula C18H19N3O3S2 B2906689 N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide CAS No. 899724-61-9

N-benzyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-ethylacetamide

Cat. No.: B2906689
CAS No.: 899724-61-9
M. Wt: 389.49
InChI Key: NZUXGIRBZCETDN-UHFFFAOYSA-N
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Description

The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .


Synthesis Analysis

In a study, a series of novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives were synthesized as PI3Kδ inhibitors . The synthesis involved several steps, including the reduction of a nitro group in a nitrobenzenesulfonamide, reaction with trimethyl orthoacetate, bromination of a methyl group, nucleophilic substitution with a pyrazolo[3,4-d]pyrimidin-4-amine, and a Suzuki coupling with arylboronic acids .

Future Directions

The 1,2,4-benzothiadiazine-1,1-dioxide scaffold and its derivatives have shown promise in various therapeutic areas . Future research could focus on exploring other functional groups that could be attached to the ring to enhance its activity. Additionally, the development of more potent and selective inhibitors based on this scaffold could be a potential direction .

Properties

IUPAC Name

N-benzyl-2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-2-21(12-14-8-4-3-5-9-14)17(22)13-25-18-19-15-10-6-7-11-16(15)26(23,24)20-18/h3-11H,2,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUXGIRBZCETDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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